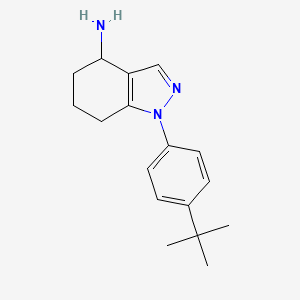

1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Description

Properties

IUPAC Name |

1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3/c1-17(2,3)12-7-9-13(10-8-12)20-16-6-4-5-15(18)14(16)11-19-20/h7-11,15H,4-6,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZWJABZNNTAJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=N2)C(CCC3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization to Form the Tetrahydroindazole Core

The synthesis generally starts with the formation of the tetrahydroindazole ring system. This is typically achieved via cyclization of appropriate hydrazine derivatives with ketones or aldehydes under controlled conditions. For example, hydrazine or substituted hydrazines react with cyclic ketones or ketoesters to form the bicyclic tetrahydroindazole core through N–N bond formation and ring closure. Transition metal catalysts such as copper(II) acetate can be employed to facilitate cyclization with improved yields and selectivity.

Functionalization of the Amine Group at the 4-Position

The amine group at the 4-position can be introduced or modified by reduction of nitro precursors or direct amination reactions. Reduction often employs mild reducing agents such as iron powder in acidic ethanol-water mixtures or catalytic hydrogenation. The amine functionality is crucial for further derivatization or biological activity and is typically purified by recrystallization or chromatography.

Detailed Preparation Method Example

An illustrative synthetic procedure adapted from literature involves:

- Step 1: Cyclization of a hydrazine derivative with a suitable ketoester or cyclic ketone in ethanol/water with acetic acid as a catalyst at 80 °C for 8–10 hours until completion is confirmed by TLC.

- Step 2: Isolation of the tetrahydroindazole intermediate by extraction with ethyl acetate, drying over sodium sulfate, and purification by crystallization from DMF.

- Step 3: Alkylation with 4-(tert-butyl)phenyl chloride or bromide in methyl isobutyl ketone under nitrogen atmosphere at reflux temperature (~115 °C) for 2 hours, followed by aqueous workup and purification.

- Step 4: Reduction of any nitro substituents to amines using iron powder in acidic ethanol-water mixture or catalytic hydrogenation under mild conditions.

- Step 5: Final purification by recrystallization from ethanol or flash chromatography to obtain the pure 1-(4-(tert-butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Hydrazine derivative + cyclic ketone, EtOH/H2O, AcOH, 80 °C, 8–10 h | TLC monitoring for completion |

| Alkylation | 4-(tert-butyl)phenyl halide, methyl isobutyl ketone, N2 atmosphere, reflux (105–116 °C), 2 h | Inert atmosphere prevents oxidation |

| Reduction | Iron powder, EtOH/H2O, acidic medium, room temp to reflux | Mild conditions prevent over-reduction |

| Purification | Recrystallization from DMF or EtOH; chromatography | Ensures high purity (>99%) |

Industrial Scale Considerations

Industrial synthesis of this compound involves scaling the above steps with attention to:

- Use of continuous flow reactors for improved heat and mass transfer.

- Optimization of solvent volumes and recycling to reduce waste.

- Employment of greener reducing agents or catalyst-free methods to enhance environmental sustainability.

- Rigorous purification steps including crystallization and chromatography to meet pharmaceutical-grade purity standards.

Research Findings and Analytical Characterization

Spectroscopic Characterization

- ¹H and ¹³C NMR: Confirm presence of tert-butyl group (singlet ~1.3 ppm for 9H), aromatic protons of the phenyl ring, and tetrahydroindazole methylene protons (δ 2.5–3.5 ppm).

- FTIR: Characteristic N–H stretches (3200–3400 cm⁻¹), C–N stretches, and tert-butyl C–H stretches (~2900 cm⁻¹).

- Mass Spectrometry: Molecular ion peak corresponding to the molecular weight (~MW 255 g/mol for the free amine).

- X-ray Crystallography: Confirms the substitution pattern and ring conformation.

Yield and Purity

Typical isolated yields range from 40% to 60% depending on reaction scale and purification efficiency. High purity (>99% by HPLC) is achievable with optimized recrystallization.

Summary Table of Preparation Methods

| Preparation Stage | Methodology | Typical Conditions | Yield (%) | Purification Method |

|---|---|---|---|---|

| Cyclization | Hydrazine + cyclic ketone | EtOH/H2O, AcOH, 80 °C, 8–10 h | 60–75 | Crystallization from DMF |

| Alkylation | 4-(tert-butyl)phenyl halide + indazole | Methyl isobutyl ketone, reflux | 50–65 | Recrystallization, chromatography |

| Reduction (amine formation) | Fe powder, acidic EtOH/H2O | Room temp to reflux | 70–85 | Recrystallization |

| Final purification | Chromatography or recrystallization | Ambient to reflux | N/A | HPLC confirmed purity |

Chemical Reactions Analysis

1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding N-oxide derivative.

Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding amine derivative.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylphenyl group can be substituted with other functional groups using reagents such as halogens, nitrating agents, or sulfonating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically leads to the formation of N-oxide derivatives, while reduction results in the formation of amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: The compound has shown potential as a bioactive molecule with various biological activities. It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Medicine: Due to its biological activities, the compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases.

Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in the production of polymers, resins, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylphenyl)-4-amino-4,5,6,7-tetrahydroindazole involves its interaction with specific molecular targets and pathways. The compound is known to interact with various enzymes and receptors, leading to the modulation of their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in inflammation, thereby exerting its anti-inflammatory effects. Additionally, the compound can interact with cellular receptors, leading to the activation or inhibition of specific signaling pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Key Comparisons:

Substituent Effects on Bioactivity :

- The tert-butyl group in the target compound enhances lipophilicity compared to analogs with halogen (e.g., 2-fluorophenyl in compound 12) or nitro (e.g., 4-nitrophenyl) substituents. This property may improve membrane permeability but reduce aqueous solubility .

- Electron-withdrawing groups (e.g., nitro in CAS 1203661-56-6 ) may stabilize the indazole ring but reduce basicity of the amine, affecting protonation states under physiological conditions .

Structural Diversity: The tetrahydroindazole core is shared among all indazole-based analogs, but substitution patterns dictate pharmacological profiles. For example, 2-fluorophenyl-substituted analogs exhibit anti-tumor activity via DHODH inhibition , while phenyl-substituted derivatives target sigma receptors . Non-indazole analogs (e.g., thiazole-containing QK-7651) demonstrate the versatility of tert-butyl-amine pharmacophores in diverse scaffolds .

Synthesis and Availability :

- The target compound and its analogs (e.g., QY-3955 hydrochloride) are commercially available with ≥95% purity, enabling rapid SAR studies .

- Synthetic routes for indazole derivatives often involve cyclization of hydrazines with ketones, as described by Guo et al. .

Notes

Synthesis and Characterization :

- The target compound and its analogs are synthesized via established methods for tetrahydroindazoles, including condensation and cyclization reactions .

- Crystallographic studies (e.g., SHELX software ) are critical for confirming stereochemistry in chiral analogs.

Sigma receptor binding, observed in phenyl-substituted indazoles , remains unexplored for the tert-butyl derivative.

Substituent Optimization :

- The tert-butyl group’s steric bulk may hinder binding in certain targets but enhance selectivity in others. Comparative studies with methyl or trifluoromethyl analogs are warranted.

Limitations: No direct bioactivity data for the target compound were identified in the provided evidence. Further in vitro screening is recommended.

Biological Activity

Overview

1-(4-(tert-Butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is an indazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, including a tert-butylphenyl group attached to the indazole ring. Its potential therapeutic applications span various fields, including oncology and anti-inflammatory treatments.

- IUPAC Name: 1-(4-(tert-butyl)phenyl)-4,5,6,7-tetrahydroindazol-4-amine

- Molecular Formula: C17H23N3

- Molecular Weight: 269.39 g/mol

- CAS Number: 1203661-49-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways:

- Enzyme Inhibition: It has been shown to inhibit enzymes involved in inflammatory processes, leading to anti-inflammatory effects. For instance, it can modulate the activity of cyclooxygenase (COX) enzymes and other key inflammatory mediators.

- Receptor Interaction: The compound interacts with various cellular receptors that regulate growth and survival signaling pathways. This interaction can lead to apoptosis in certain cancer cell lines .

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1-(4-(tert-butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine:

- Cell Line Studies: The compound exhibited significant cytotoxicity against several cancer cell lines, including HCT116 (colon cancer) and KMS-12 BM (multiple myeloma). Notably, it demonstrated an IC50 value of approximately 0.64 μM against MM1.S cells .

| Cell Line | IC50 Value (μM) |

|---|---|

| HCT116 | 0.64 |

| KMS-12 BM | 1.40 |

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators:

- Cytokine Inhibition: In vitro studies revealed that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages .

Study on Antitumor Efficacy

In a recent animal model study involving xenografts of HCT116 tumors in mice:

- Methodology: Mice were treated with varying doses of the compound.

- Results: Significant tumor growth inhibition was observed at doses as low as 10 mg/kg body weight. Histological analysis indicated reduced proliferation markers in treated tumors compared to controls .

Study on Anti-inflammatory Effects

A study assessing the anti-inflammatory effects in a carrageenan-induced paw edema model demonstrated:

- Methodology: Mice were administered the compound prior to induction of edema.

- Results: A dose-dependent reduction in paw swelling was noted, with a maximum reduction of approximately 60% at the highest dose tested (20 mg/kg) .

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 1-(4-(tert-butyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine, it is useful to compare it with other indazole derivatives:

| Compound Name | Activity Type | IC50 Value (μM) |

|---|---|---|

| CFI-400945 | Antitumor | 0.05 |

| Compound 82a | Kinase Inhibition | 0.40 |

| Compound 83 | Antiproliferative | 0.64 |

Q & A

Q. What experimental controls are critical when evaluating this compound’s mechanism of action?

- Essential controls :

- Positive controls : Brequinar (DHODH inhibitor) for enzyme assays .

- Off-target checks : Screen against related enzymes (e.g., thymidylate synthase) via competitive binding assays.

- Vehicle controls : Account for DMSO effects on cell viability (<0.1% v/v).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.